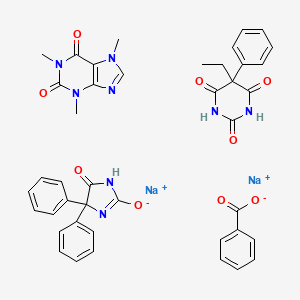

Hydantol F

Description

Properties

CAS No. |

72981-86-3 |

|---|---|

Molecular Formula |

C42H38N8Na2O9 |

Molecular Weight |

844.8 g/mol |

IUPAC Name |

disodium;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;5-oxo-4,4-diphenyl-1H-imidazol-2-olate;1,3,7-trimethylpurine-2,6-dione;benzoate |

InChI |

InChI=1S/C15H12N2O2.C12H12N2O3.C8H10N4O2.C7H6O2.2Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;;/h1-10H,(H2,16,17,18,19);3-7H,2H2,1H3,(H2,13,14,15,16,17);4H,1-3H3;1-5H,(H,8,9);;/q;;;;2*+1/p-2 |

InChI Key |

OIEGNAWFAJAMNT-UHFFFAOYSA-L |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+].[Na+] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Hydantol F S Active Pharmaceutical Ingredients

Synthetic Methodologies for 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) and its Analogs

Phenytoin (B1677684), also known as diphenylhydantoin, was first synthesized in 1908. bepls.comresearchgate.netsemanticscholar.org Its synthesis typically involves the condensation of benzil (B1666583) (1,2-diphenylethanedione) or benzoin (B196080) (α-hydroxydeoxybenzoin) with urea (B33335) in the presence of a base. bepls.comresearchgate.netslideshare.netresearchgate.netnih.gov

A common synthetic route for phenytoin begins with benzoin, which is oxidized to benzil. researchgate.netresearchgate.net Benzil then undergoes a condensation reaction with urea in an alkaline solution, often ethanolic sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to yield phenytoin. bepls.comresearchgate.netslideshare.netresearchgate.net This process involves a benzilic acid rearrangement. bepls.comslideshare.netresearchgate.net

Several modifications and alternative approaches have been developed to improve yield, reduce reaction time, and enhance environmental friendliness. bepls.comresearchgate.netnih.govnih.goviau.irresearchgate.net

One-Pot Synthesis Approaches and Industrial Scalability Investigations

One-pot synthesis strategies for phenytoin and its analogs aim to streamline the production process by combining multiple steps into a single reaction vessel. One-pot synthesis of phenytoin from benzoin has been achieved using ultrasonic irradiation in the presence of a basic catalyst at room temperature, demonstrating shortened reaction times and good yields. nih.govresearchgate.net Another one-pot approach involves the reaction of benzil or benzoin analogs with urea or thiourea (B124793) under solvent-free conditions using a solid phase catalyst like KOH and silica (B1680970) gel, achieving high yields and short reaction times through grinding. iau.ir

Investigations into industrial scalability focus on developing efficient and high-yielding processes. Processes involving the reaction of benzophenone (B1666685) with alkali-metal cyanide and ammonium (B1175870) carbonate in aqueous ethanol (B145695) have been described for the preparation of 5,5-diarylhydantoins. google.com Another method for preparing highly pure diphenylhydantoin involves reacting urea with benzil in an alkaline aqueous methanol (B129727) medium. google.com An improved process for the preparation of phenytoin sodium involves reacting phenytoin with an aqueous solution of sodium hydroxide in the presence of aqueous sodium chloride. google.com These industrial-scale methods often aim to optimize conditions for maximum yield and purity while considering cost-effectiveness and environmental impact. bepls.comgoogle.com

Nucleophilic Substitution and Mannich Reactions in Hydantoin (B18101) Synthesis

Nucleophilic substitution reactions can be employed to modify the hydantoin core, particularly at the nitrogen atoms. For instance, N3-alkylation of 5,5-diphenylimidazolidine-2,4-dione is a common reaction used to modify the scaffold and alter the properties of the resulting compounds. semanticscholar.org Nucleophilic substitution reactions have been used to synthesize 3-substituted 5,5-diphenyl imidazolidine-2,4-dione derivatives by reacting with alkyl halides in the presence of a base. aensiweb.net

The Mannich reaction, which involves the condensation of an amine, formaldehyde (B43269) (or another aldehyde), and a carbon acid, can also be applied to hydantoin synthesis, particularly for introducing substituents at the nitrogen atoms. aensiweb.netasianpubs.orgwikipedia.orgcdnsciencepub.comresearchgate.net Hydantoin and 5,5-dimethylhydantoin (B190458) have been shown to react in the Mannich condensation with formaldehyde and secondary amines. cdnsciencepub.com Specifically, N3-aminomethylated derivatives of 5,5-disubstituted hydantoins can be synthesized via the Mannich reaction using aqueous formaldehyde and primary or secondary amines. asianpubs.org This reaction is useful for preparing Mannich bases of hydantoin derivatives. researchgate.net

Exploration of Novel Derivatives and Analogs of Hydantoin and Barbiturate (B1230296) Scaffolds

The synthesis of novel derivatives and analogs of hydantoin and barbiturate scaffolds is an active area of research, driven by the potential to identify compounds with improved or altered pharmacological properties. mdpi.comekb.egekb.egontosight.aiuokerbala.edu.iqjst.go.jpnih.govjpionline.org Chemical modifications can be made at various positions on the core ring structures. mdpi.comontosight.ai

Strategies for Chemical Modification at Specific Positions on the Imidazolidine-2,4-dione Ring

Chemical modification of the imidazolidine-2,4-dione (hydantoin) ring can occur at the nitrogen atoms (N1 and N3) and the carbon atom at the 5-position. semanticscholar.orgontosight.ai Strategies include alkylation, acylation, and the introduction of various functional groups. semanticscholar.orgmdpi.com

Modification at the N1 and N3 positions often involves nucleophilic substitution reactions with alkyl halides or other electrophiles in the presence of a base. semanticscholar.orgaensiweb.net Mannich reactions are also employed to introduce aminomethyl substituents at the nitrogen atoms. aensiweb.netasianpubs.orgcdnsciencepub.com

Substitution at the C5 position is crucial for the biological activity of many hydantoin derivatives, including phenytoin which has two phenyl groups at this position. ontosight.aiwikipedia.org The Bucherer-Bergs reaction is a classic method for synthesizing 5,5-disubstituted hydantoins from ketones or aldehydes, potassium cyanide, and ammonium carbonate. researchgate.netekb.egwikipedia.org Other methods involve the condensation of urea or thiourea with aldehydes or ketones followed by cyclization. ontosight.ai Novel strategies for introducing substituents at C5 continue to be explored. jst.go.jp

Research findings on hydantoin ring modifications:

| Position Modified | Type of Modification | Reagents Used | Examples of Derivatives | Reference |

| N1 and N3 | Alkylation | Alkyl halides, Base | 3-substituted 5,5-diphenyl imidazolidine-2,4-dione | semanticscholar.orgaensiweb.net |

| N1 and N3 | Aminomethylation (Mannich reaction) | Formaldehyde, Primary/Secondary amines | N3-aminomethylated 5,5-disubstituted hydantoins | aensiweb.netasianpubs.orgcdnsciencepub.com |

| C5 | Disubstitution | Ketones/Aldehydes, KCN, (NH4)2CO3 (Bucherer-Bergs) | 5,5-disubstituted hydantoins (e.g., Phenytoin) | researchgate.netekb.egwikipedia.org |

| C5 | Condensation and cyclization | Urea/Thiourea, Aldehydes/Ketones | Substituted hydantoins | ontosight.ai |

| N1 | Acylation | Acetic anhydride | 5-acylaminomethyl-hydantoins | jst.go.jp |

| Various | Introduction of diverse functional groups | Various | Derivatives with altered biological activity | ontosight.ainih.govjpionline.org |

Similarly, barbiturate derivatives are primarily modified at the C5 position of the pyrimidine (B1678525) ring, as the substituents at this position significantly influence their pharmacological effects. mdpi.com Alkylation is a common modification at C5. mdpi.com Novel barbiturate derivatives have been synthesized by reacting barbituric acid derivatives with aromatic aldehydes to form Schiff bases, and further reactions to incorporate moieties like 1,2,3,4-tetrazoline. ekb.egchemmethod.com

Structural Elucidation and Spectroscopic Characterization of Hydantol F Components and Derivatives

Application of Advanced Spectrometric Techniques for Structural Confirmation

Spectrometric techniques play a vital role in confirming the chemical structure of hydantoin (B18101) and barbiturate (B1230296) compounds, providing detailed information about their functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the structure and conformation of hydantoin and barbiturate derivatives openmedscience.comnih.gov. Both proton (¹H) and carbon-13 (¹³C) NMR provide characteristic signals that allow for the assignment of different atomic environments within the molecule.

For hydantoin derivatives, ¹H NMR spectra reveal signals corresponding to protons on substituent groups and potentially exchangeable protons on the nitrogen atoms of the hydantoin ring ajabs.orgjst.go.jp. The chemical shifts and coupling patterns provide information about the position and nature of substituents. For instance, the ¹H NMR spectrum of 5,5-disubstituted hydantoin derivatives can show a singlet for the 5-methyl group around 1.53–1.57 ppm jst.go.jp. ¹³C NMR spectroscopy is particularly useful for confirming the carbon skeleton, including the characteristic carbonyl carbons of the hydantoin ring and the substituted carbons openmedscience.comjst.go.jp. The ¹³C NMR spectrum of 5,5-disubstituted hydantoin derivatives shows characteristic signals for the substituent 5-methyl carbon (22.9–24.0 ppm) and the 5-position of the hydantoin ring carbon (73.4–75.1 ppm) jst.go.jp. Analysis of isotope-labelled hydantoins by NMR spectroscopy has been important for confirming purity, labelling integrity, specific activity, and molecule conformation openmedscience.com. For example, the ¹³C NMR spectrum of [6-¹³C]-L-5-Benzylhydantoin confirmed ¹³C enrichment at 36.8 ppm, and the ¹H NMR spectrum showed splitting of the H-6 methylene (B1212753) signal at 2.94 ppm with a coupling constant of 129 Hz due to the directly attached ¹³C label openmedscience.com.

NMR analysis has also been applied to study the molecular structure of phenytoin (B1677684), a key hydantoin derivative srce.hrresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation patterns of hydantoin and barbiturate compounds, aiding in their identification and structural characterization. Electron ionization mass spectrometry (EI-MS) and other ionization techniques can be used wisc.edu. The fragmentation pathways are often characteristic of the specific substituents and the core ring structure.

For hydantoin derivatives, diagnostically useful fragmentation processes have been observed in positive FAB mass spectra jst.go.jp. For 5-dialkylaminomethyl-hydantoin derivatives, a prominent fragment iminium ion results from fission of the C(5)–C bond (α-cleavage of the molecular ion) jst.go.jp. In contrast, 5-methyl-5-dialkylamino-hydantoin derivatives show a strong ammonium (B1175870) ion peak resulting from C(5)–N bond cleavage of the 5-amino substituent jst.go.jp.

Mass spectrometry data for phenytoin is available, including EI-MS and LC-MS nist.govspectrabase.com.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly useful for compounds with conjugated π systems or chromophores wisc.edu. While the basic hydantoin and barbiturate rings themselves may have limited UV-Vis absorption, the presence of substituents, especially aromatic rings or other unsaturated systems, can lead to characteristic absorption bands.

UV-Vis spectroscopy has been employed to assess the spectroscopical response of phenytoin srce.hrresearchgate.net. Studies have investigated the UV-Vis spectra of phenytoin in different solvents and compared experimental spectra with those simulated using computational methods srce.hrresearchgate.net.

Fourier-Transform Infrared (FT-IR) Absorption Spectrometry

FT-IR spectroscopy is used to identify the functional groups present in hydantoin and barbiturate structures based on their characteristic vibrational frequencies ajabs.orgjst.go.jpwisc.eduakjournals.com. The presence of carbonyl groups (C=O) within the hydantoin and barbiturate rings gives rise to strong absorption bands in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. N-H stretching vibrations also produce characteristic peaks.

FT-IR spectroscopy has been used to characterize synthesized hydantoin derivatives ajabs.orgjst.go.jp. The IR spectra of hydantoin derivatives have been measured using techniques like Perkin Elmer spectrometer ajabs.org or Shimadzu FT/IR-8100 spectrometer jst.go.jp. Detailed vibrational wave number shifts and vibrational mode analyses have been reported for hydantoin derivatives rjpbcs.com. FT-IR spectra for phenytoin are also available spectrabase.com.

Crystallographic Analysis and Conformational Studies of Hydantoin and Barbiturate Structures

Crystallographic analysis, primarily through X-ray diffraction, provides detailed three-dimensional structural information, including bond lengths, bond angles, and molecular conformation in the solid state chemrxiv.orgacs.orgkoreascience.krresearchgate.netresearchgate.netmdpi.com. This technique is crucial for understanding how molecules pack in the crystal lattice and the types of intermolecular interactions present, such as hydrogen bonding.

Crystal structures of various hydantoin and barbiturate derivatives have been determined chemrxiv.orgacs.orgkoreascience.krresearchgate.netresearchgate.netmdpi.com. These studies reveal the preferred conformations of the heterocyclic rings and the role of hydrogen bonding in forming supramolecular architectures acs.orgmdpi.com. For example, in 5,5′-substituted hydantoins, intermolecular N-H···O hydrogen bonds are significant in building different supramolecular structures acs.org. The crystal structure of a methanol (B129727) hemisolvate of 5,5-dibromobarbituric acid displays an H-bonded layer structure based on N-H···O=C, N-H···O(MeOH), and (MeOH)O-H···O interactions mdpi.com. The pyrimidine (B1678525) rings in this structure adopt a C5-endo envelope conformation mdpi.com. Crystallographic analysis of single crystals provides essential insights into molecular geometry, stereochemistry, and molecular interactions researchgate.net.

Conformational studies, often complemented by computational methods, investigate the different spatial arrangements that a molecule can adopt and their relative stabilities nih.govmdpi.combham.ac.uk. For barbiturates, theoretical conformational analysis has been performed to determine the geometry and shape, often using methods like AM1 semiempirical molecular orbital method nih.gov.

Computational Chemistry Approaches to Molecular Structure and Electronic Properties

Computational chemistry methods, such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies, are valuable for investigating the molecular structure, electronic properties, and reactivity of hydantoin and barbiturate compounds srce.hrresearchgate.netchemrxiv.orgresearchgate.netnih.govmdpi.combham.ac.ukaip.orgresearchgate.netorientjchem.orgresearchgate.netindexcopernicus.comresearchgate.netmdpi.com. These methods can complement experimental data and provide insights into properties that are difficult to measure directly.

DFT calculations have been used to optimize the structures and molecular properties of barbiturates and hydantoin derivatives srce.hrresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.net. These calculations can predict geometries, electronic structures, and vibrational spectra aip.orgresearchgate.net. For hydantoins, computational studies have shown a general tendency towards planarity of the hydantoin moiety, influenced by π-electron delocalization involving the nitrogen atoms aip.org. Electronic structure analysis has revealed N-to-(C=O) π-electron donation and σ system back-donation from oxygen lone pairs to the ring aip.org.

Computational approaches have also been applied to study the electronic properties of hydantoin derivatives, including adiabatic electron affinity (AEA) and molecular electrostatic potentials (MEPs) researchgate.netresearchgate.net. DFT calculations have been used to investigate the structural transformations and electronic transitions of phenytoin srce.hrresearchgate.net. Molecular docking studies, often using computationally derived structures, are used to explore the binding mechanisms and interactions of these compounds with biological targets researchgate.netmdpi.comresearchgate.net.

The combination of spectroscopic techniques, crystallographic analysis, and computational chemistry provides a comprehensive approach to the structural elucidation and characterization of Hydantol F components and their derivatives, offering detailed insights into their molecular nature.

Data Tables

Table 1: Illustrative ¹H NMR Data for a Substituted Hydantoin Derivative

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Example) |

| ~1.55 | s | 3H | C5-CH₃ |

| ~2.94 | d | 2H | C6-CH₂ (if substituted) openmedscience.com |

| ~7.0-8.0 | m | Variable | Aromatic Protons |

| >8.0 | br s | Variable | N-H (exchangeable) |

Table 2: Illustrative ¹³C NMR Data for a Substituted Hydantoin Derivative

| Chemical Shift (ppm) | Assignment (Example) |

| ~23-24 | C5-CH₃ jst.go.jp |

| ~36.8 | C6 (if ¹³C labelled) openmedscience.com |

| ~73-75 | C5 Ring Carbon jst.go.jp |

| ~120-140 | Aromatic Carbons |

| ~170-180 | Carbonyl Carbons (C2, C4) |

Table 3: Illustrative FT-IR Data for Hydantoin/Barbiturate Derivatives

| Wavenumber (cm⁻¹) | Assignment (Example) |

| ~1700-1750 | C=O Stretch |

| ~1650-1700 | C=O Stretch |

| ~3200-3400 | N-H Stretch |

| ~2800-3000 | C-H Stretch |

Table 4: Illustrative Mass Spectrometry Data for a Hydantoin Derivative

| m/z | Relative Abundance (%) | Proposed Fragment (Example) |

| M⁺ | High | Molecular Ion |

| [a] | Prominent | Iminium Ion (α-cleavage) jst.go.jp |

| [b] | Strong | Ammonium Ion (C5-N cleavage) jst.go.jp |

| ... | ... | Other fragments |

Structure Activity Relationship Sar Investigations of Hydantoin and Barbiturate Classes

Correlation of Chemical Substituents with Biological Activity Profiles in In Vitro Models

The biological activity of hydantoin (B18101) and barbiturate (B1230296) derivatives is highly dependent on the nature and position of substituents on their core ring structures. In vitro models are often used to assess the initial biological activity and understand the interaction of these compounds with specific biological targets, such as ion channels or receptors. nih.govacs.org

Impact of Alkyl and Aromatic Substituents on Activity

Substitution at the C5 position of the hydantoin ring is particularly crucial for biological activity, especially for anticonvulsant properties. The presence of aromatic substituents, such as phenyl groups, at C5 is often considered essential for significant anticonvulsant activity in hydantoins. cutm.ac.inslideshare.netpharmacy180.com For example, phenytoin (B1677684) (5,5-diphenylhydantoin), which has two phenyl groups at the C5 position, is a potent anticonvulsant. ontosight.ainih.gov Alkyl substituents at the C5 position can also contribute to activity, although they may lead to different pharmacological profiles, such as sedation, a property generally absent in phenytoin. cutm.ac.inpharmacy180.com Studies on phenylmethylenehydantoins have shown that alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring can result in good anticonvulsant activity. nih.gov Conversely, the introduction of polar groups like nitro, cyano, or hydroxyl to the aromatic ring can lead to reduced or absent anticonvulsant activity. nih.gov

In the case of barbiturates, alkyl substitutions at the C5 position significantly influence lipid solubility, which in turn affects the onset and duration of action. firsthope.co.inyoutube.comscribd.com Increasing the chain length of alkyl groups at C5 generally increases lipid solubility, leading to a quicker onset and shorter duration of action. firsthope.co.in The total number of carbon atoms at the C5 position is also important, with an optimal range often cited for hypnotic activity. cutm.ac.inyoutube.comscribd.compharmacy180.com Branched-chain isomers typically exhibit greater activity and shorter duration compared to straight-chain isomers. cutm.ac.inyoutube.com Aromatic or alicyclic rings at C5 can confer greater potency than aliphatic groups with a similar number of carbon atoms. cutm.ac.inyoutube.com

Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. This involves calculating molecular descriptors that represent various physicochemical properties of the molecules, such as topological, geometric, electronic, and thermodynamic parameters. acs.orgscispace.com These descriptors are then correlated with biological activity data to build predictive models. acs.orgscispace.com

QSAR studies have been applied to hydantoin derivatives to predict their anticonvulsant activity and binding affinities to targets like voltage-gated sodium channels or androgen receptors. nih.govacs.orgacs.orgnih.gov These models can help identify key structural features and properties that are important for activity and guide the design of new, more potent derivatives. acs.orgnih.gov For instance, QSAR models for hydantoins have identified parameters like LUMO energy and log P as critical for anticonvulsant activity. nih.gov Studies have also correlated hydantoin lipophilicity, measured by HPLC retention times, with molecular descriptors, finding that entropy is a significant contributing factor. scispace.com

QSAR analysis of barbiturates also considers properties like acidity and lipid solubility, which are crucial for crossing the blood-brain barrier and exerting CNS effects. scribd.compharmacy180.com

Stereochemical Considerations in Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a significant role in the biological activity of chiral compounds. Hydantoin derivatives can possess stereogenic centers, particularly at the C5 position when substituted with two different groups. thieme-connect.comjst.go.jp The synthesis of hydantoins, such as through the Bucherer-Bergs reaction, can sometimes yield mixtures of stereoisomers (enantiomers or diastereomers). researchgate.netnih.gov

Biological targets, such as enzymes and receptors, can recognize stereoisomers as distinct entities, leading to differences in binding affinity and, consequently, different biological effects. nih.govacs.org Stereoselectivity can also be observed in pharmacokinetic processes like absorption, distribution, metabolism, and excretion. acs.org While some studies on certain classes of ligands for specific receptors (like 5-HT7R) have shown that optically pure enantiomers may or may not differentiate significantly in affinity, the stereochemistry at positions like C5 in hydantoins can be crucial for their interaction with biological targets. jst.go.jpnih.govacs.org For example, the configuration at C5 of hydantoin can depend on the stereochemistry of the starting materials used in synthesis. nih.govacs.org Although barbiturates are often more active in their racemic form, the configuration at the C5 carbon atoms can still influence activity. firsthope.co.inpharmacy180.com The ability to synthesize and evaluate individual stereoisomers is important for fully understanding the SAR and optimizing the properties of hydantoin and barbiturate derivatives. jst.go.jpnih.govacs.org

Mechanistic Investigations at the Molecular and Cellular Levels Pre Clinical

Molecular Interactions of Hydantoin (B18101) and Barbiturate (B1230296) Derivatives with Biological Targets in In Vitro Systems

The hydantoin scaffold is recognized for its ability to engage in a variety of molecular interactions, contributing to its diverse biological activities. nih.govekb.eg These interactions are primarily non-covalent and include hydrogen bonding, hydrophobic interactions, and π-π stacking. The hydantoin ring itself contains two hydrogen bond donors and two acceptors, facilitating its interaction with biological macromolecules. nih.gov Molecular dynamics simulations have indicated that the hydantoin ring can form planar stacking or T-shaped interactions with the aromatic rings of amino acids like tryptophan. researchgate.net Furthermore, these compounds can engage in electrostatic, hydrophobic, π-π, and cation-π interactions with protein molecules. researchgate.net

Barbiturates, a related class of heterocyclic compounds, are well-known for their interaction with ion channels. They potentiate the action of GABA at the GABA-A receptor by interacting with the alpha and beta subunits, which increases chloride ion flux and leads to hyperpolarization of the postsynaptic neuron. nih.govyoutube.com Unlike benzodiazepines which increase the frequency of channel opening, barbiturates increase the duration the channel remains open. youtube.com Some barbiturates have also been shown to bind to an allosteric site on the acetylcholine (B1216132) receptor. nih.gov High-resolution structural analysis of pentobarbital (B6593769) and thiopental (B1682321) bound to apoferritin, a model protein for studying anesthetic binding, has revealed the specific interactions that can occur. For instance, the hydroxyl group of a serine residue within the binding cavity can interact with the barbiturate molecule. nih.gov

Cellular Assays for Investigating Compound Effects (e.g., Antiproliferative Effects on Cell Lines)

Cell-based assays are crucial for determining the physiological effects of compounds on cellular processes. A significant area of research for hydantoin derivatives has been their antiproliferative activity against various cancer cell lines.

Numerous studies have demonstrated the cytotoxic effects of novel hydantoin derivatives. For example, certain 3,5-disubstituted hydantoins have shown antiproliferative effects on human breast carcinoma (MCF7), liver cancer (HepG2), and ovarian carcinoma (A2780) cell lines. digitellinc.com One particular derivative with a cyclopentyl group at the N-3 position of the hydantoin ring exhibited a significant IC50 value of 4.5 µmol/L against MCF7 cells. digitellinc.com Other studies have identified spirohydantoin derivatives that inhibit the growth of leukemic cells. nih.gov The antiproliferative effects of some derivatives have been found to be three times greater than the positive control, SAHA, against cell lines such as K562, HCT-116, and A549. ekb.eg

Similarly, derivatives of barbituric acid have been investigated for their anticancer properties. One study found that a novel barbituric acid derivative, BA-5, decreased cell viability in both parental and sorafenib-resistant hepatocellular carcinoma (HCC) cells. nih.gov The antiproliferative effects of BA-5 were attributed to the blockage of AKT signaling, a key pathway in cell proliferation and survival. nih.gov

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-disubstituted hydantoin (anti-5c) | MCF7 (Breast) | 4.5 | digitellinc.com |

| Spirohydantoin derivative (9a) | HL-60 (Leukemia) | 0.25 | ekb.eg |

| Spirohydantoin derivative (9a) | RPMI-8226 (Myeloma) | 0.23 | ekb.eg |

| Bis-thiohydantoin (4c) | EGFR expressing cancer cell line | 0.09 | helsinki.fi |

| Barbituric acid derivative (BA-5) | Hepatocellular Carcinoma (HCC) | Data not specified as IC50 | nih.gov |

Enzymatic Interaction Studies and Inhibition Kinetics

The pharmacological effects of many drugs are a result of their interaction with and inhibition of specific enzymes. Hydantoin derivatives have been identified as inhibitors of several enzymes. ekb.eg For instance, they have been shown to inhibit histone deacetylases (HDACs), which are overexpressed in many cancers. ekb.eg One spirohydantoin compound demonstrated remarkable selectivity for HDAC6 inhibition. ekb.eg Other hydantoin derivatives have been evaluated for their inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion, with some compounds showing moderate inhibition at a concentration of 200 μM. nih.gov Additionally, certain bis-thiohydantoin derivatives have been found to be potent inhibitors of the epidermal growth factor receptor (EGFR), with IC50 values as low as 90 nM. helsinki.fi 1-Benzenesulfonyl-5,5-diphenylhydantoin was found to inhibit the biosynthesis of prostaglandins, suggesting a mechanism of action similar to non-steroidal anti-inflammatory drugs. nih.gov

The study of enzyme inhibition kinetics helps to characterize the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. researchgate.netkhanacademy.orgcreative-enzymes.com In competitive inhibition, the inhibitor binds to the active site of the enzyme, competing with the substrate. khanacademy.org Non-competitive inhibitors bind to a site other than the active site, affecting the enzyme's catalytic activity without preventing substrate binding. khanacademy.org Uncompetitive inhibitors bind only to the enzyme-substrate complex. khanacademy.org

Barbiturates are known to be inducers of the cytochrome P450 enzyme system, specifically isozymes like CYP1A2, 2B6, 2C9, and 3A4/5. nih.gov This can lead to drug-drug interactions by increasing the metabolism of other drugs. nih.govpcbiochemres.com

Molecular Docking and Simulation Studies of Compound-Target Binding

Molecular docking and simulation are computational techniques used to predict and analyze the binding of a ligand to a biological target. These methods provide insights into the binding affinity, orientation, and specific interactions between the compound and the target protein.

Numerous molecular docking studies have been conducted on hydantoin derivatives to understand their binding modes with various protein targets. For example, docking studies of hydantoin derivatives with Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a key enzyme in mycobacterial cell wall synthesis, revealed binding energies ranging from -7.1 to -10.9 kcal/mol. digitellinc.com These studies identified key hydrogen bonding and hydrophobic interactions within the enzyme's active site. digitellinc.com In another study, thiohydantoin derivatives were docked against isocitrate dehydrogenase (IDH1), a cancer-related protein, and two bacterial proteins, with binding energies ranging from -4.4 to -9.6 kcal/mol. ajchem-a.com Molecular dynamics simulations have also been used to validate the stability of the ligand-enzyme complexes over time. digitellinc.comnih.gov For instance, an 80 ns molecular dynamics simulation confirmed the stability of a complex between a 5,5-diphenylhydantoin derivative and cholesterol oxidase. acs.org

Molecular docking of barbiturates has also been explored. Studies on isoindolin-1-ones fused to barbiturates as urease inhibitors showed that introducing aryl groups on the isoindolin-1-one (B1195906) part stabilized the inhibitor in the active site. nih.gov Docking of various barbiturates against serotonin (B10506) and dopamine (B1211576) receptors has also been performed, with a barbiturate-chloranilic acid complex showing theoretical binding energies of -8.2 and -7.8 kcal/mol, respectively. mdpi.com

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interactions/Observations | Reference |

|---|---|---|---|---|

| Hydantoin derivatives | DprE1 | -7.1 to -10.9 | Hydrogen bonding, hydrophobic interactions | digitellinc.com |

| Thiohydantoin derivatives | Isocitrate dehydrogenase (IDH1) | -4.4 to -8.5 | Lower free energy of binding indicates potential inhibition | ajchem-a.com |

| 5,5-Diphenylhydantoin derivative | Cholesterol oxidase | -10.97 | Stable complex confirmed by 80 ns MD simulation | acs.org |

| Spirooxindole-hydantoin | LOX-5 | -60.838 to -116.487 | Docking scores suggest good fit in the binding site | mdpi.com |

| Barbiturate-chloranilic acid complex | Serotonin receptor (6BQH) | -8.2 | Comparative docking study | mdpi.com |

| Barbiturate-chloranilic acid complex | Dopamine receptor (6CM4) | -7.8 | Comparative docking study | mdpi.com |

Analytical Methodologies for Hydantol F Components and Their Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating and quantifying the individual components within complex mixtures, such as pharmaceutical tablets.

Gas chromatography (GC) is a widely used technique for the analysis of volatile or semi-volatile compounds. GC, often coupled with mass spectrometry (GC-MS), has been reported for the determination of phenytoin (B1677684) in biological samples fishersci.cajyi.org. Comparative studies have evaluated GC alongside other methods for phenytoin analysis, demonstrating its utility in determining drug concentrations wikipedia.orgfishersci.be. GC methods have also been applied in the analysis of antiepileptic drugs, including phenytoin and phenobarbital (B1680315) guidetopharmacology.org.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely applied technique for the separation and quantification of pharmaceutical compounds, including phenytoin and phenobarbital. Numerous validated HPLC methods have been developed for the determination of phenytoin in various matrices, such as human plasma and pharmaceutical formulations fishersci.cajyi.orglibretexts.orgnih.govwikidata.orgfishersci.ca.

HPLC methods often utilize reversed-phase columns and isocratic or gradient elution with mobile phases typically composed of mixtures of buffer solutions and organic solvents like methanol (B129727) or acetonitrile (B52724) jyi.orgnih.govwikidata.org. Detection is commonly performed using UV detectors, often at wavelengths around 215 nm or 220 nm, depending on the specific analytes and mobile phase composition libretexts.orgnih.govwikidata.org. Some methods employ fluorescence detection or tandem mass spectrometry (HPLC-MS/MS) for increased sensitivity and specificity, particularly in complex biological samples fishersci.cajyi.org.

Several studies highlight the development and validation of RP-HPLC methods for the simultaneous determination of phenytoin and phenobarbital in bulk and pharmaceutical dosage forms nih.govwikidata.org. These methods emphasize parameters such as retention time, resolution, symmetry, and sensitivity to ensure satisfactory results nih.gov.

Spectroscopic and Spectrometric Methods for Quantitative Analysis

Spectroscopic and spectrometric techniques offer alternative or complementary approaches for the quantitative analysis of "Hydantol F" components.

Immunoanalytical methods, such as enzyme immunoassay (EMIT), fluorescence polarization immunoassay (FPIA), and radioimmunoassay, have been employed for the detection and quantification of phenytoin and phenobarbital, particularly in biological fluids for therapeutic drug monitoring fishersci.cawikipedia.orgfishersci.beguidetopharmacology.org. These methods are often favored for their speed and ease of use, although they may sometimes have limitations in terms of specificity compared to chromatographic methods, especially in the presence of interfering substances or metabolites wikipedia.org. Studies have compared the performance of immunoassays with chromatographic techniques for phenytoin determination wikipedia.orgfishersci.be.

Spectrophotometric methods, primarily UV-Vis spectrophotometry, have been used for the determination of phenytoin in bulk and injection forms. These methods often involve measuring the absorbance of the analyte at its maximum wavelength (λmax), which for phenytoin is around 202 nm. Spectrophotometry can be a simple and cost-effective method for routine quality control.

Fluorometric assays, which measure fluorescence intensity, have also been reported for the determination of phenytoin, sometimes in combination with phenobarbital fishersci.ca.

Method Validation Parameters: Sensitivity, Accuracy, Specificity, and Reproducibility

Method validation is a crucial step in analytical chemistry to ensure that a method is suitable for its intended purpose. Key validation parameters include sensitivity, accuracy, specificity, and reproducibility (precision) wikipedia.orgfishersci.ca. These parameters are typically evaluated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) fishersci.canih.gov.

Sensitivity: Assessed by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision fishersci.canih.gov.

Accuracy: Evaluated by comparing the measured values to the true values. This is often expressed as percentage recovery or relative error fishersci.calibretexts.orgnih.govfishersci.ca. Recovery studies involve analyzing samples with known amounts of analyte added to assess the efficiency of the extraction and analysis process fishersci.ca.

Specificity: Confirms that the method can accurately measure the analyte in the presence of other components, such as excipients, impurities, or other active ingredients in combination formulations fishersci.canih.gov. Chromatographic methods, with their separation capabilities, inherently contribute to specificity.

Reproducibility (Precision): Assesses the agreement between independent test results obtained under stipulated conditions. It includes both intra-day (repeatability) and inter-day precision, typically expressed as relative standard deviation (RSD) fishersci.calibretexts.orgnih.govwikidata.orgfishersci.ca. System suitability tests are also performed to ensure the chromatographic system is functioning correctly and providing reproducible results wikidata.org.

Validation studies for HPLC methods for phenytoin and phenobarbital have reported accuracy within acceptable ranges and good precision (low RSD values) fishersci.calibretexts.orgnih.govwikidata.orgfishersci.ca. Linearity, the ability of the method to yield results that are directly proportional to the concentration of the analyte within a given range, is also a key validation parameter fishersci.calibretexts.orgnih.govwikidata.orgfishersci.ca.

Data from validation studies for HPLC methods for phenytoin demonstrate typical results for accuracy and precision:

| Parameter | Accuracy (RE%) | Precision (RSD%) |

| Intraday | -0.93% to 2.49% fishersci.ca | ≤ 7.94% fishersci.ca |

| Inter-day | -0.93% to 2.49% fishersci.ca | ≤ 7.94% fishersci.ca |

| Recovery | 82.15% to 101.06% fishersci.ca | |

| LOQ | 3.54 μg/mL fishersci.ca |

Note: Data compiled from search result fishersci.ca. Specific values may vary depending on the matrix and method.

Another HPLC method validation for phenytoin, its metabolite, and sildenafil (B151) in rabbit plasma reported linearity ranges and recovery:

| Compound | Linearity Range (μg/mL) | % Recovery |

| Phenytoin | 0.15 to 39 libretexts.org | 101.88 ± 0.12 libretexts.org |

| Metabolite | 0.15 to 33 libretexts.org | 99.16 ± 0.25 libretexts.org |

| Sildenafil | 0.15 to 33 libretexts.org | 99.49 ± 0.33 libretexts.org |

Note: Data compiled from search result libretexts.org.

UV spectrophotometric methods for phenytoin have also been validated, showing linearity in specific concentration ranges and acceptable accuracy and precision.

| Parameter | Linearity Range (μg/mL) | λmax (nm) |

| Phenytoin | 2-8 | 202 |

These validation parameters collectively ensure the reliability and suitability of the analytical methods for the quantitative determination of the components found in "this compound" formulations.

Development of Novel Analytical Platforms for Multi-Component Pharmaceutical Analysis

The accurate and efficient analysis of multi-component pharmaceutical formulations is critical for quality control and therapeutic monitoring. "this compound," a pharmaceutical preparation containing phenytoin and phenobarbital as active ingredients, along with caffeine (B1668208) and sodium benzoate (B1203000), presents a need for analytical methods capable of simultaneously quantifying these diverse compounds. While traditional methods like High-Performance Liquid Chromatography (HPLC) have been widely applied, research continues into developing novel and enhanced analytical platforms to improve speed, cost-effectiveness, and the ability to handle complex matrices.

Traditional HPLC methods have been established for the simultaneous determination of phenytoin and phenobarbital in pharmaceutical formulations. One such method employed a reversed-phase HPLC (RP-HPLC) approach using a C18 column with a mobile phase of methanol and water (75:25 v/v) at a flow rate of 0.9 mL/min, with detection at 238 nm. This method demonstrated retention times of 6.10 minutes for phenobarbital and 8.10 minutes for phenytoin. Linearity was observed over concentration ranges of 6-42 µg/mL for phenobarbital and 10-70 µg/mL for phenytoin, with high correlation coefficients (r²) of 0.998 and 0.9979, respectively. The limits of quantification (LOQ) were determined to be 1.5 µg/mL for phenobarbital and 0.7 µg/mL for phenytoin, while the limits of detection (LOD) were 0.45 µg/mL and 0.2 µg/mL, respectively. Mean percentage recoveries were found to be 98.93% for phenobarbital and 100.16% for phenytoin. mims.com Another RP-HPLC method utilized a Symmetry C18 column with a mobile phase of Methanol: Phosphate (B84403) Buffer pH 3.5 (65:35) at a flow rate of 1.0 mL/min, with detection at 270 nm. This method reported retention times of 2.456 minutes for phenobarbital and 4.312 minutes for phenytoin. uni.lu A separate RP-HPLC method for phenytoin sodium and phenobarbitone in bulk and pharmaceutical dosage forms used a Hypersil BDS C18 column with a mobile phase of methanol: phosphate buffer (pH 5.0) (50:50) at a flow rate of 1.0 mL/min and detection at 215 nm. Linearity was achieved in the range of 3-9 μg/mL for phenobarbitone and 10-30 μg/ml for phenytoin sodium. The LOD and LOQ were 0.40 and 1.35 µg/ml for phenobarbitone and 1.44 and 4.36 µg/ml for phenytoin sodium, respectively. thermofisher.com

The development of novel analytical platforms seeks to overcome some limitations of traditional methods, such as sample preparation complexity and analysis time. Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a promising technique for the simultaneous determination of multi-component dosage forms. A method utilizing a benchtop NMR spectrometer was developed to quantify phenytoin and phenobarbital in bulk and combined dosage forms. This approach offers advantages including minimal and simple sample preparation, relatively short analysis time, and the ability to analyze multi-component mixtures without pre-isolation. wikipedia.orgamericanelements.com Linearity analyses using benchtop NMR were carried out for phenobarbital and phenytoin standard solutions. For phenobarbital, linearity was assessed in the range of 20 to 30 mg per 0.6 mL DMSO-d₆, yielding an r² of 0.9966 and a curve equation of y = 0.931x + 1.5523. For phenytoin, the range was 40 to 60 mg per 0.6 mL DMSO-d₆, with an r² of 0.9943 and a curve equation of y = 0.8695x + 7.0031. americanelements.com

UV-Spectrophotometry-assisted chemometrics methods represent another avenue for novel multi-component analysis. Two multivariate calibration methods, Net Analyte Signal (NAS) and Principal Component Regression (PCR), have been described for the simultaneous spectrophotometric determination of phenytoin and phenobarbital in combined dosage forms. These methods are presented as simple, accurate, and precise. Linearity in the range of 1–8 μg/mL for both phenytoin and phenobarbital was obtained using the NAS model, with excellent R² values (phenytoin=0.9955, phenobarbital=0.9948). wikipedia.org

Table 1 summarizes key analytical parameters from selected studies on the simultaneous determination of phenytoin and phenobarbital.

| Method | Analyte | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Mean Recovery (%) | Mobile Phase / Solvent | Detection |

| RP-HPLC mims.com | Phenobarbital | 6-42 | 0.998 | 0.45 | 1.5 | 98.93 | Methanol: Water (75:25 v/v) | 238 nm |

| Phenytoin | 10-70 | 0.9979 | 0.2 | 0.7 | 100.16 | Methanol: Water (75:25 v/v) | 238 nm | |

| RP-HPLC thermofisher.com | Phenobarbitone | 3-9 | - | 0.40 | 1.35 | - | Methanol: Phosphate Buffer pH 5.0 (50:50) | 215 nm |

| Phenytoin Sodium | 10-30 | - | 1.44 | 4.36 | - | Methanol: Phosphate Buffer pH 5.0 (50:50) | 215 nm | |

| UV-Spectrophotometry (NAS) wikipedia.org | Phenytoin | 1-8 | 0.9955 | 0.0954 | 0.2354 | 99.93 | - | UV |

| Phenobarbital | 1-8 | 0.9948 | 0.1412 | 0.2882 | 99.32 | - | UV | |

| Benchtop NMR americanelements.com | Phenobarbital | 20-30 (mg/0.6 mL) | 0.9966 | - | - | - | DMSO-d₆ | NMR |

| Phenytoin | 40-60 (mg/0.6 mL) | 0.9943 | - | - | - | DMSO-d₆ | NMR |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) also represents an advanced platform capable of multi-analyte detection. While often applied to biological samples, LC-MS/MS methods have been developed for the simultaneous detection of multiple antiepileptic drugs, including phenobarbital and phenytoin, demonstrating their potential for multi-component analysis in complex matrices. scielo.br Immunoassay techniques, such as fluorescence polarization immunoassay and enzyme-multiplied immunoassay, have also been used for monitoring these drugs, although specificity can be a consideration in the presence of metabolites or related compounds. fishersci.fi

The ongoing development of these diverse analytical platforms, from enhanced chromatographic techniques to spectroscopic and hyphenated methods, provides valuable tools for the comprehensive analysis and quantification of the components found in multi-component pharmaceuticals like "this compound."

Pharmaceutical Formulation Science: Chemical Compatibility and Stability Within Hydantol F

Chemical Interactions and Degradation Pathways of Phenytoin (B1677684), Phenobarbital (B1680315), Caffeine (B1668208), and Sodium Benzoate (B1203000) in Combination Tablets

The combination of Phenytoin, Phenobarbital, Caffeine, and Sodium Benzoate in a single tablet formulation presents several potential areas for chemical interaction and degradation. While comprehensive studies specifically on the interaction between all four of these compounds in a solid dosage form are not extensively detailed in the immediate search results, information on binary or ternary interactions and general degradation pathways of each compound provides valuable insight.

Phenytoin is primarily metabolized in the liver, mainly by CYP2C9 and CYP2C19, through hydroxylation to form p-HPPH. nih.gov Phenobarbital is also metabolized by cytochrome P450 enzymes, including CYP2C9 and CYP2C19. nih.gov Caffeine is metabolized by the body, and its elimination can be increased by barbiturates like phenobarbital and hydantoins like phenytoin. pdr.netdrugs.compdr.netdrugbank.com Conversely, caffeine has been reported to increase the metabolism of barbiturates. pdr.netdrugs.com These metabolic interactions observed in vivo suggest potential for chemical influence or interaction when these compounds are in close proximity within a formulation, although the nature and extent of such interactions in a solid state tablet matrix would differ from biological systems.

Sodium benzoate is a preservative and can be present in formulations. scielo.brresearchgate.net While generally considered stable, its interaction potential within a complex mixture containing the other three APIs needs careful evaluation. Sodium benzoate and benzoic acid have been identified as potentially harmful excipients in pediatric formulations due to metabolic limitations in neonates. researchgate.neteuropa.eu

Degradation pathways for individual components can include hydrolysis, oxidation, and photolysis, depending on their chemical structure and the presence of moisture, oxygen, and light. pharmtech.comsigmaaldrich.com For instance, phenobarbital has shown long-term stability in solid dosage forms like dragées and suppositories over several decades, but can undergo degradation in liquid formulations, forming products like pheneturide (B1680305) and 3-aminopentanoic acid. researchgate.net Phenytoin stability has been assessed under various stress conditions, including acidic, basic, and oxidative environments. researchgate.net

The presence of multiple APIs and excipients in a tablet can facilitate chemical reactions. For example, the Maillard reaction can occur between amines and reducing sugars, which might be present as excipients like lactose. pharmtech.comsigmaaldrich.comprotheragen.ai While none of the four primary APIs here are primary or secondary amines, the presence of other formulation components could potentially participate in or catalyze degradation reactions.

Specific interactions between the APIs in the solid state could potentially involve acid-base reactions, given the varying chemical functionalities of Phenytoin, Phenobarbital, Caffeine, and Sodium Benzoate. However, detailed reaction mechanisms between these four specific compounds in a tablet matrix are not explicitly described in the provided search results.

Stability Studies of the Hydantol F Formulation under Various Environmental Conditions

Stability studies are crucial for determining the shelf-life of a pharmaceutical formulation and involve subjecting the product to various environmental stresses, including temperature, humidity, and light. sigmaaldrich.comveeprho.com These studies help identify potential degradation pathways and the impact of storage conditions on the chemical integrity of the APIs.

While specific stability study data for a "this compound" tablet formulation (Phenytoin, Phenobarbital, Caffeine, Sodium Benzoate) under various environmental conditions were not found directly, general principles of pharmaceutical stability apply. High temperature and humidity are common stressors that can accelerate chemical degradation, particularly hydrolysis and oxidation. labinsights.nlsigmaaldrich.com Light exposure can lead to photodegradation of sensitive compounds. labinsights.nlsigmaaldrich.comprotheragen.ai

Studies on individual components or simpler combinations provide some indication. Phenobarbital has demonstrated remarkable stability in solid forms over decades. researchgate.net Phenytoin stability has been assessed under stress conditions in studies related to developing stability-indicating analytical methods. researchgate.netresearchgate.net

To assess the stability of the this compound formulation, studies would typically involve storing tablets in controlled environments simulating different climatic zones (e.g., 25°C/60% RH, 40°C/75% RH) and evaluating the content of each API and the formation of degradation products over time using stability-indicating analytical methods like HPLC. scielo.brresearchgate.netresearchgate.net The physical appearance of the tablets (color, hardness, friability) would also be monitored.

The presence of moisture is a significant factor in solid-state degradation. labinsights.nlsigmaaldrich.com Excipients that are hygroscopic can absorb moisture from the environment, increasing the likelihood of hydrolysis or other water-mediated reactions. sigmaaldrich.com Therefore, packaging that provides adequate protection from moisture is essential for the stability of this type of formulation.

Optimization of Formulation Composition for Chemical Integrity and Shelf-Life

Optimizing the formulation composition is a critical step to ensure the chemical integrity and achieve the desired shelf-life for a tablet containing Phenytoin, Phenobarbital, Caffeine, and Sodium Benzoate. This involves careful selection of excipients, determination of their optimal concentrations, and potentially incorporating strategies to mitigate known or potential incompatibilities and degradation pathways.

Based on compatibility studies, excipients that show adverse interactions with any of the APIs would be avoided or replaced with more compatible alternatives. sigmaaldrich.comveeprho.com For instance, if a particular filler or binder promotes degradation, a different type would be selected.

Strategies to enhance stability can include:

Controlling the Microenvironment: Using anhydrous excipients and controlling moisture content during manufacturing and storage can minimize hydrolysis. labinsights.nlsigmaaldrich.com Incorporating desiccants in the packaging can further protect the tablets from moisture uptake. pharmtech.com

pH Adjustment: While less common in solid oral dosage forms compared to liquids, the inherent pH of the powder mixture can influence stability. Selecting excipients that maintain a favorable microenvironmental pH can be beneficial for pH-sensitive APIs. pharmtech.com

Antioxidants: If oxidative degradation is a concern for any of the APIs, antioxidants can be included in the formulation to preferentially react with free radicals or oxygen. pharmtech.com

Protective Coatings: Applying a moisture-barrier film coating to the tablets can provide an additional layer of protection against environmental humidity. pharmtech.com

Particle Size Control: The particle size of the APIs and excipients can influence the contact surface area and thus the rate of solid-state reactions. Controlling particle size may help optimize stability.

The manufacturing process itself can also impact stability. Processes involving heat or high mechanical stress, such as certain granulation or compression methods, can potentially induce degradation of sensitive APIs. sigmaaldrich.com Therefore, the manufacturing process parameters need to be carefully controlled and optimized.

Pre Clinical Research on the Pharmacological and Toxicological Foundations of Hydantol F S Constituents

In Vitro Studies on Cellular Responses to Phenytoin (B1677684) and Phenobarbital (B1680315)

In vitro studies provide valuable insights into the direct effects of phenytoin and phenobarbital on various cell types, elucidating mechanisms independent of systemic physiological influences.

Granuloid Precursor Investigations

Specific investigations into the direct effects of phenytoin and phenobarbital on granuloid precursor cells were not prominently found within the scope of the conducted search. Pre-clinical in vitro research on these compounds has explored their impact on other cell lineages and processes, such as fibroblast proliferation, keratinocyte behavior, and neuronal cell viability, as detailed in other sections.

Antibacterial Activities against Specific Bacterial Strains

The antibacterial activities of phenytoin and phenobarbital have been examined in vitro against various bacterial strains, with varying results depending on the compound and the specific study methodology.

Conversely, some research suggests potential antibacterial effects. One study mentioned that phenytoin sodium was tested in vitro against Proteus mirabilis, Aeromonas hydrophila, and Klebsiella pneumonia, proving effective researchgate.net. Another review indicated that phenytoin has been shown to inhibit bacterial contaminants in vitro in a majority of studies that evaluated this property hmpgloballearningnetwork.com.

For phenobarbital, direct antibacterial activity has been less consistently reported compared to studies on its derivatives. Research has focused on synthesizing barbituric acid derivatives from phenobarbital and evaluating their antimicrobial properties. Most of these prepared derivatives have revealed a high effect against different types of bacteria and fungi chemmethod.comresearchgate.net. However, this does not directly confirm the antibacterial activity of phenobarbital itself.

Animal Model Studies Focusing on Molecular Pathogenesis or Cellular Pathology

Animal models are crucial for understanding the complex effects of compounds on biological systems, including molecular pathogenesis and cellular pathology.

Studies in animal models have investigated the role of phenytoin in various pathological processes. Phenytoin exposure in mouse models has been linked to teratogenic effects, specifically cleft lip/palate, potentially through mechanisms involving hypoxia, alterations in gene expression, suppression of synthesis, and inhibition of apoptosis in mesenchymal cells mdpi.com. Phenytoin has also been shown to suppress cell proliferation and induce apoptosis in cultured mouse embryonic palatal mesenchymal cells mdpi.com. In Alexander's disease cellular models, phenytoin has demonstrated an inhibitory effect on pathological glial fibrillary acidic protein (GFAP) cellular expression and folding frontiersin.org. Animal studies on phenytoin-induced gingival overgrowth have explored molecular mechanisms including decreased calcium influx, reduced folic acid uptake limiting collagenase production, decreased collagen endocytosis, and potential stimulation of myofibroblasts nih.gov. Phenytoin treatment in mice has been shown to affect immune responses, increasing IL-4 production and decreasing IL-1α and Interferon-γ levels, as well as increasing IL-6 and IL-8 production by fibroblasts nih.gov. A novel mouse model for phenytoin-induced liver injury highlighted the involvement of immune-related factors and cytochrome P450-mediated metabolism in hepatic necrosis oup.com.

Phenobarbital has also been studied in animal models to understand its contributions to molecular pathogenesis and cellular pathology. Phenobarbital is known to induce liver enlargement and hepatocyte hypertrophy in rodents nih.gov. It plays a significant role in the mechanism of phenobarbital-induced rodent nongenotoxic hepatocarcinogenesis, involving nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and pregnane (B1235032) X receptor (PXR) nih.govnih.gov. Studies in humanized CAR/PXR mouse models have examined the transcriptional responses in liver tissue to phenobarbital exposure, observing transient induction of DNA replication and mitotic genes nih.gov. Phenobarbital administration in mouse models deficient in hydroxymethylbilane (B3061235) synthase (HMBS) has been used to study acute intermittent porphyria (AIP), revealing dysregulation of genes associated with mitochondrial biogenesis and failure of mitochondrial energetic metabolism in the liver during AIP crises researchgate.net. Rat models of metabolic dysfunction-associated steatohepatitis (MASH)-cirrhosis have utilized phenobarbital to accelerate liver injury and mimic features of decompensated human MASH-cirrhosis, involving cytochrome P450 induction mdpi.com.

Toxicological Mechanisms of Hydantoin (B18101) and Barbiturate (B1230296) Derivatives in Isolated Systems or Animal Tissues

The toxicological mechanisms of hydantoin and barbiturate derivatives have been investigated in isolated systems and animal tissues to understand their cellular targets and pathways of toxicity.

Phenytoin, a hydantoin derivative, is primarily known to exert its effects by causing voltage-dependent block of voltage-gated sodium channels echemi.compharmgkb.org. This action stabilizes neurons and inhibits synaptic transmission smolecule.com. At a cellular level, phenytoin can inhibit cell proliferation and induce apoptosis in certain cell types mdpi.com. Its potential to cause liver injury in some patients is thought to involve reactive metabolite formation followed by covalent binding, potentially triggering immune mechanisms oup.com. Studies have also explored the interaction of phenytoin with various transporters, such as ABCB1, which has been shown in vitro to transport phenytoin across gradients in cell lines pharmgkb.org.

Barbiturates, including phenobarbital, act as central nervous system depressants slideshare.net. Their primary mechanism involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) by binding to GABA-A receptors, leading to increased chloride conductance, membrane hyperpolarization, and decreased neuronal excitability slideshare.netmims.comthermofisher.com. In isolated systems, barbiturates can inhibit excitatory transmission and enhance inhibitory transmission scispace.com. Toxicological studies in animal tissues have shown that barbiturate euthanasia solutions, such as those containing pentobarbital (B6593769) sodium and phenytoin sodium, can induce histopathological tissue changes, including vascular damage, hemolysis, edema, and necrosis researchgate.net. Pentobarbital, a barbiturate, can cause local tissue damage upon contact and has been associated with splenomegaly in animal studies researchgate.net. The toxic effects of barbiturates can extend to the central nervous system, heart, and lungs slideshare.net. Studies in rat liver microsomal oxidative enzyme systems have also investigated the metabolic fate and potential competitive inhibition by barbiturates annualreviews.org.

Advanced Research Directions and Emerging Methodologies for Hydantol F Constituent Studies

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Characterization

The advent of omics technologies, including genomics, proteomics, and metabolomics, offers powerful tools for gaining a comprehensive understanding of biological systems at a molecular level nih.govnih.govoatext.com. These high-throughput methods enable the large-scale analysis of genes, proteins, and metabolites, respectively nih.govnih.gov. While direct studies specifically integrating omics technologies to characterize the biological interactions of hydantoin (B18101) or barbiturate (B1230296) compounds are not extensively detailed in the provided search results, the principles and applications of these technologies are highly relevant to understanding the effects and mechanisms associated with such compounds.

Genomics, the study of an organism's complete set of genes, can help identify genetic factors that may influence responses to compounds or reveal potential genomic targets nih.gov. Proteomics focuses on the entire set of proteins, providing insights into protein structure, function, and interactions, which can be crucial for understanding how compounds interact with biological pathways nih.govuninet.edu. Metabolomics involves the detection and quantification of small molecules (metabolites) within cells or tissues, offering a snapshot of the metabolic state and how it is altered by external factors, including chemical exposure uninet.edubmrb.io.

The integration of these omics disciplines can provide a more holistic view of the biological impact of hydantoin and barbiturate constituents. By analyzing changes in gene expression (transcriptomics, a subfield of genomics), protein profiles, and metabolite levels in biological systems exposed to these compounds, researchers can potentially identify affected pathways, understand mechanisms of action, and discover biomarkers of exposure or effect oatext.comuninet.edufrontiersin.org. For instance, metabolomics could reveal specific metabolic signatures associated with the presence or activity of these compounds uninet.edu. Proteomics could help identify proteins that bind to or are modulated by hydantoin or barbiturate structures uninet.edu.

Advanced bioinformatics tools are essential for integrating and interpreting the vast datasets generated by multi-omics studies, allowing for the construction of comprehensive biological networks and the identification of key molecular events nih.gov. This integrated approach holds potential for a deeper understanding of the biological footprint of hydantoin and barbiturate compounds beyond traditional methods.

Development of Advanced Delivery Systems for Component Compounds

Developing advanced delivery systems for chemical compounds, including hydantoins and barbiturates, is a significant area of research aimed at improving their efficacy, solubility, bioavailability, and targeted delivery bccresearch.compolimerbio.com. Many pharmaceutically active compounds, including some hydantoin and barbiturate derivatives, can face challenges such as poor water solubility, limited membrane permeability, or non-specific distribution within the body nih.govpharmtech.com. Advanced drug delivery systems seek to overcome these limitations.

Various approaches are being explored for enhancing the delivery of such compounds. Nanotechnology-based delivery systems, such as nanoparticles, liposomes, and nanoemulsions, are prominent in this field polimerbio.comchemisgroup.usmdpi.com. Nanoparticles can encapsulate compounds, protecting them from degradation and facilitating their transport to target sites chemisgroup.usmdpi.com. Liposomes, which are spherical vesicles made of lipid bilayers, can carry both water-soluble and lipid-soluble drugs polimerbio.comnih.gov. Nanoemulsions, stable mixtures of oil and water, can improve the dissolution and absorption of poorly soluble compounds pharmtech.com.

Research is also exploring the use of protein-based materials and hybrid systems for drug delivery nih.goveie.gr. For example, protein-hydantoin complexes prepared by mechanochemical methods have been investigated for their potential in drug delivery applications nih.gov. These systems can help disperse hydrophobic compounds in aqueous solutions and control their release properties nih.gov.

The development of advanced delivery systems often involves tailoring the size, shape, and surface properties of the carrier system to achieve desired pharmacokinetic profiles, such as controlled or sustained release and targeted accumulation in specific tissues or cells bccresearch.compolimerbio.comchemisgroup.us. This can potentially lead to improved therapeutic outcomes and reduced side effects bccresearch.comchemisgroup.us.

Examples of advanced delivery system research relevant to these compound classes include studies on incorporating hydantoin derivatives into organosilicon compounds for potential biomedical applications, including drug delivery systems ontosight.ai. The use of nanoemulsions for delivering hydantoins has also been explored google.com.

Application of Nanotechnology in Chemical Synthesis and Formulation

Nanotechnology plays a dual role in the study of hydantoin and barbiturate compounds: in their chemical synthesis and in their formulation into delivery systems.

In chemical synthesis, nanotechnology, particularly the use of nanoparticles as catalysts, offers greener and more efficient routes to synthesize organic compounds, including heterocyclic structures like those found in hydantoins and barbiturates eurekaselect.comresearchgate.netmdpi.com. Metal nanoparticles, such as gold, silver, and copper nanoparticles, have shown catalytic activity in various organic transformations researchgate.netmdpi.comacs.org. These nanocatalysts can offer advantages such as high surface area, unique reactivity, and potential for recyclability researchgate.netmdpi.com. Research has explored the use of magnetic Fe3O4 nanoparticles as reusable heterogeneous catalysts in the synthesis of 5,5-disubstituted hydantoin derivatives eurekaselect.com. The synthesis of barbituric acid derivatives has also been explored using various chemical methods mdpi.comacs.orgbritannica.com. Nanotechnology can potentially contribute to the development of more sustainable and efficient synthetic routes for these compounds.

In formulation, as discussed in the previous section, nanotechnology is crucial for creating advanced delivery systems pharmtech.comchemisgroup.uslgcstandards.com. Nanoparticles, liposomes, micelles, and nanoemulsions are designed at the nanoscale to improve the properties of the active compounds polimerbio.compharmtech.comchemisgroup.us. This includes enhancing solubility and dissolution rates, particularly for poorly soluble hydantoin and barbiturate derivatives, which can significantly improve their bioavailability pharmtech.comlgcstandards.com. Nanoscale formulations can also provide controlled and sustained release of the encapsulated compounds, maintaining therapeutic levels over longer periods bccresearch.comchemisgroup.us. Furthermore, surface functionalization of nanoparticles allows for targeted delivery to specific cells or tissues, minimizing exposure to healthy cells and potentially reducing toxicity chemisgroup.uslgcstandards.com.

Research highlights the synthesis of novel nano 5,5-diphenyl hydantoins capped with metal nanoparticles, suggesting the integration of nanotechnology directly into the compound structure for potential enhanced properties researchgate.net. Barbituric acid-based magnetic N-halamine nanoparticles have also been fabricated as recyclable antibacterial agents, showcasing the application of nanotechnology in creating functional materials based on barbiturate structures nih.gov.

Environmental Fate and Degradation Studies of Hydantoin and Barbiturate Compounds

The environmental fate and degradation of chemical compounds, including hydantoins and barbiturates, are critical areas of study due to their potential persistence and impact on ecosystems nih.govresearchgate.net. Research indicates that some barbiturate compounds, despite a decline in their use since the introduction of alternatives, are still detectable in the environment, including surface water and groundwater nih.govsciencedaily.comdep.state.fl.us.

Studies on the environmental persistence of barbiturates have shown them to be recalcitrant to biodegradation under aerobic conditions and hydrolysis, suggesting high stability in aquatic environments over long periods nih.govresearchgate.net. Barbiturates have been detected in rivers and groundwater, sometimes linked to wastewater infiltration or leakage from landfills nih.govsciencedaily.comdep.state.fl.us. Specific barbiturates like phenobarbital (B1680315) have shown resistance to degradation in the aquatic environment researchgate.net.

Similarly, hydantoin compounds have been subject to environmental fate studies. While some hydantoin derivatives, such as hydantoin itself and 5,5-dimethylhydantoin (B190458) (DMDMH), are considered readily biodegradable under certain conditions, others, particularly those with halogenated substituents like 5,5-dimethyl-3-((1,1,2,2-tetrachloroethyl)thio)-hydantoin, raise concerns regarding environmental persistence and potential toxicity europa.euontosight.aimst.dkindustrialchemicals.gov.au. Chlorinated compounds can be resistant to degradation and may bioaccumulate ontosight.ai.

Biodegradation studies for various hydantoin derivatives have shown mixed results, with some exhibiting ready biodegradability while others show limited degradation europa.eumst.dkindustrialchemicals.gov.au. Factors such as the specific chemical structure and environmental conditions influence their degradation rates ontosight.ai. The polarity of these compounds can also affect their adsorption to soils, influencing their mobility in the environment dep.state.fl.us.

Monitoring studies using techniques like gas chromatography-mass spectrometry (GC-MS) have been developed to quantify the presence of barbiturates in water samples nih.gov. The detection of these compounds in environmental matrices decades after their peak usage highlights their persistence and the importance of understanding their long-term environmental fate sciencedaily.comdep.state.fl.us. Research continues to assess the potential environmental risks associated with the presence of these compounds and their transformation products researchgate.net.

Q & A

Q. How to design a longitudinal study for this compound’s chronic toxicity?

- Protocol : Use OECD Guideline 452 (Chronic Toxicity). Monitor hematological, hepatic, and renal biomarkers at 6-month intervals. Include recovery cohorts to assess reversibility .

- Ethical Compliance : Submit to IACUC/IRB with predefined stopping rules (e.g., >20% body weight loss) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.